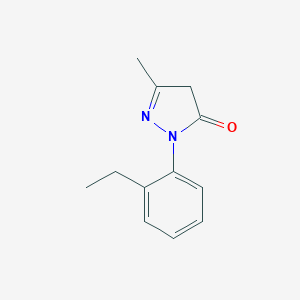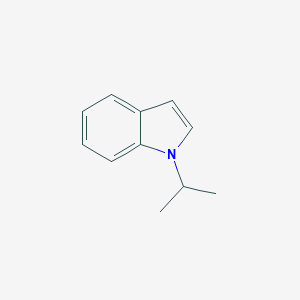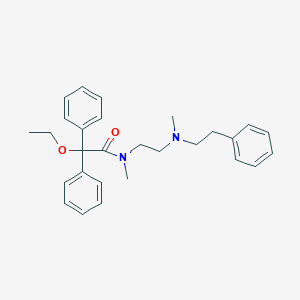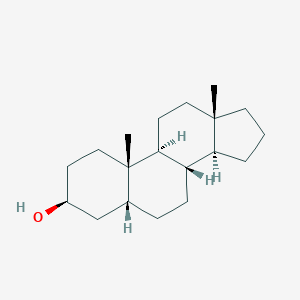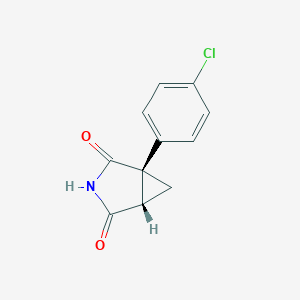
Cyproximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyproximide is a chemical compound that belongs to the class of sulfonylureas. It is a potent inhibitor of ATP-sensitive potassium channels, which are involved in the regulation of insulin secretion in pancreatic β-cells. Cyproximide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
Cyproximide exerts its pharmacological effects by inhibiting ATP-sensitive potassium channels in pancreatic β-cells. This inhibition leads to depolarization of the cell membrane, which triggers calcium influx and subsequent insulin secretion. Cyproximide also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
Cyproximide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also increases the secretion of insulin and glucagon-like peptide-1 (GLP-1), which are involved in the regulation of glucose homeostasis. Cyproximide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cyproximide in lab experiments is its potency and specificity as an inhibitor of ATP-sensitive potassium channels. This allows for precise control of insulin secretion in pancreatic β-cells. However, one limitation of using cyproximide is its potential toxicity at high concentrations, which can affect cell viability and lead to nonspecific effects.
Direcciones Futuras
There are several future directions for research on cyproximide. One area of interest is its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Another area of interest is its potential neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is also needed to elucidate the molecular mechanisms underlying the pharmacological effects of cyproximide and to develop more potent and selective inhibitors of ATP-sensitive potassium channels.
Métodos De Síntesis
Cyproximide can be synthesized by the reaction of 3-(4-methylphenyl)sulfonylurea with 3-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as sodium hydroxide. The reaction yields cyproximide as a white crystalline powder with a melting point of 180-182°C.
Aplicaciones Científicas De Investigación
Cyproximide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Cyproximide has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Número CAS |
15518-76-0 |
|---|---|
Nombre del producto |
Cyproximide |
Fórmula molecular |
C11H8ClNO2 |
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C11H8ClNO2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5H2,(H,13,14,15) |
Clave InChI |
YYGANUVABKDFDW-UHFFFAOYSA-N |
SMILES isomérico |
C1[C@H]2[C@@]1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





